3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging molecule in chemical synthesis and biosynthesis .
Molecular Structure Analysis
Azetidine is a four-membered ring structure, which includes a basic secondary amine . This gives it high ring-strain energy, strong molecular rigidity, and satisfactory stability .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .Physical And Chemical Properties Analysis
Azetidines are characterized by their high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties can influence their reactivity and the types of reactions they can participate in.Scientific Research Applications
The chemical compound "3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine" plays a significant role in various scientific research areas. Its applications range from serving as a key intermediate in the synthesis of pharmaceuticals to its involvement in studies on gene expression and enzyme inhibition. Below are detailed insights into its scientific research applications, excluding information related to drug use, dosage, and side effects.
Gene Expression Regulation
One of the pivotal applications of compounds related to "this compound" is in the regulation of gene expression. For instance, 5-Aza-2′-deoxycytidine (AzaD), a related compound, is utilized to activate methylated and silenced genes through promoter demethylation. However, research indicates that AzaD's impact on gene expression extends beyond DNA demethylation, affecting gene regulation through various mechanisms, including some that are independent of DNA demethylation. This highlights the compound's role in the context-dependent regulation of gene expression, underlying diverse patient responses to therapies involving such compounds (Seelan et al., 2018).
Enzyme Inhibition for Therapeutic Purposes
Compounds within the same class as "this compound" have been explored for their potential as enzyme inhibitors, offering therapeutic benefits. For example, reversible cholinesterase inhibitors show promise as pretreatment agents against organophosphate poisoning, indicating the role of such compounds in enhancing therapeutic outcomes in scenarios of exposure to harmful agents (Lorke & Petroianu, 2018).
Pharmaceutical and Medicinal Significance
The sulfonyl and sulfonamide groups, characteristic of compounds like "this compound," are noted for their pharmacological properties. These groups contribute to a wide range of therapeutic applications, from antimicrobial to anticancer activities. Over 150 FDA-approved drugs feature sulfur (SVI)-based moieties, underlining the importance of such compounds in drug discovery and therapeutic agent development (Zhao et al., 2018).
Mechanism of Action
Future Directions
The future research directions in the field of azetidines could involve exploring their biosynthetic pathways and discovering novel azetidine-containing natural products . Additionally, advancements in the polymerizations of azetidines could lead to the development of new macromolecular architectures .
properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-methylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-7(2)6-15(12,13)8-4-9(5-8)14(3,10)11/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGOHVWMLQSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.